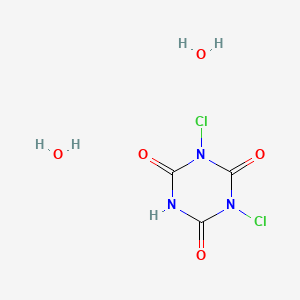
Cyanuric acid dichloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine . This compound is known for its strong oxidizing properties and is commonly used in water treatment and sanitation applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanuric acid dichloride dihydrate is synthesized by first reacting elemental chlorine with cyanuric acid in an aqueous alkaline slurry to produce dichloroisocyanuric acid monohydrate. This monohydrate is then converted to the dihydrate form . The reaction conditions typically involve maintaining an alkaline environment using a strong base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves a multi-step process. Initially, urea undergoes pyrolysis to produce crude cyanuric acid. This cyanuric acid is then purified by digestion with a strong mineral acid and made alkaline with sodium hydroxide. The alkaline slurry is exposed to elemental chlorine to produce dichloroisocyanuric acid monohydrate, which is subsequently converted to the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanuric acid dichloride dihydrate undergoes various chemical reactions, including oxidation, substitution, and complex formation. As an oxidizer, it reacts with water to form chlorine gas . It also participates in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, sodium hydroxide, and various transition metal salts. The reactions typically occur under aqueous conditions and may require controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound include chlorinated cyanurates, chlorine gas, and various metal complexes. For example, the reaction with copper(II) sulfate produces an intense lilac precipitate of sodium copper dichloroisocyanurate .
Wissenschaftliche Forschungsanwendungen
Cyanuric acid dichloride dihydrate has numerous scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of cyanuric acid dichloride dihydrate involves its strong oxidizing properties. When dissolved in water, it releases chlorine gas, which acts as a potent disinfectant by oxidizing and destroying microbial cell components . The compound’s molecular targets include bacterial cell walls and membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric acid: A precursor to cyanuric acid dichloride dihydrate, used in the production of disinfectants and herbicides.
Sodium dichloroisocyanurate: A closely related compound with similar disinfectant properties, used in water treatment and sanitation.
Trichloroisocyanuric acid: Another chlorinated derivative of cyanuric acid, used as a disinfectant and bleaching agent.
Uniqueness
This compound is unique due to its dihydrate form, which provides specific solubility and stability characteristics. Its strong oxidizing properties and ability to form stable metal complexes make it particularly valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
219621-27-9 |
|---|---|
Molekularformel |
C3H5Cl2N3O5 |
Molekulargewicht |
233.99 g/mol |
IUPAC-Name |
1,3-dichloro-1,3,5-triazinane-2,4,6-trione;dihydrate |
InChI |
InChI=1S/C3HCl2N3O3.2H2O/c4-7-1(9)6-2(10)8(5)3(7)11;;/h(H,6,9,10);2*1H2 |
InChI-Schlüssel |
HNJBNCXVRPPRTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)

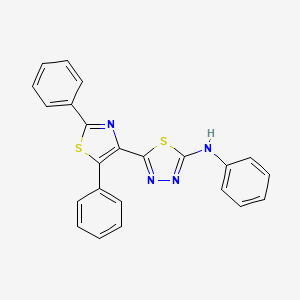
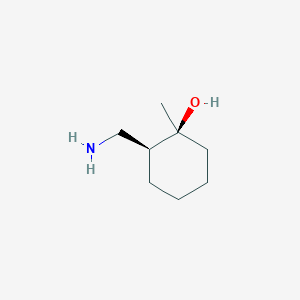
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)

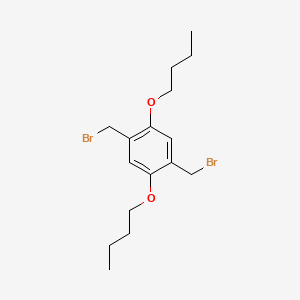
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
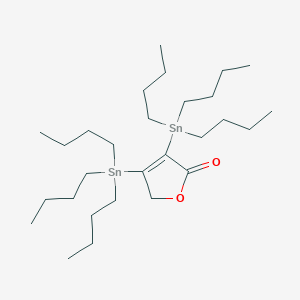

![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one](/img/structure/B12564542.png)
